molecular formula C4H3BrClNS B8786530 4-Bromo-2-(chloromethyl)-1,3-thiazole

4-Bromo-2-(chloromethyl)-1,3-thiazole

Cat. No.: B8786530
M. Wt: 212.50 g/mol
InChI Key: BZYNJTJQYCFUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(chloromethyl)-1,3-thiazole (C₄H₃BrClNS, MW: 212.5) is a halogenated thiazole derivative characterized by a bromine atom at position 4 and a chloromethyl group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing one sulfur and one nitrogen atom.

Properties

Molecular Formula

C4H3BrClNS

Molecular Weight

212.50 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3BrClNS/c5-3-2-8-4(1-6)7-3/h2H,1H2

InChI Key

BZYNJTJQYCFUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

4-Bromo-2-(2-fluorophenyl)-1,3-thiazole (C₉H₅BrFNS, MW: 258.11)
  • Structural Difference : The chloromethyl group is replaced by a 2-fluorophenyl moiety.
  • This compound demonstrates higher inhibitory activity against enzymes compared to thiadiazole derivatives, as seen in structure-activity relationship (SAR) studies .
4-Bromo-2-(trifluoromethyl)-1,3-thiazole (C₄HBrF₃NS, MW: 243.02)
  • Structural Difference : The chloromethyl group is substituted with a trifluoromethyl (-CF₃) group.
  • Impact : The strong electron-withdrawing nature of -CF₃ increases electrophilicity at the bromine site, facilitating nucleophilic substitution. Such derivatives are often explored in medicinal chemistry for enhanced metabolic stability .
4-Bromo-2-isopropyl-1,3-thiazole (C₆H₈BrNS, MW: 222.11)
  • Structural Difference : The chloromethyl group is replaced by an isopropyl group.
  • Impact : The bulky isopropyl group reduces reactivity at position 2 but may improve lipophilicity, influencing membrane permeability in biological systems .

Positional Isomers

2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS, MW: 240.12)
  • Structural Difference : Bromine is at position 2 instead of 3.
  • Impact : Positional isomerism alters electronic distribution. The phenyl group at position 4 stabilizes the ring via conjugation, while bromine at position 2 may direct electrophilic substitution to adjacent positions. This compound is used in pharmaceuticals targeting metabotropic glutamate receptors .

Heterocyclic Analogs

1,3,4-Thiadiazole Derivatives (e.g., 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine)
  • Structural Difference : The thiazole ring is replaced by a 1,3,4-thiadiazole ring (contains two nitrogen atoms).
  • Impact : Thiadiazoles generally exhibit lower inhibitory activity compared to thiazoles. For example, 1,3-thiazole derivatives showed 2–3 times greater in vitro activity than 1,3,4-thiadiazoles in enzyme inhibition assays .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activities
4-Bromo-2-(chloromethyl)-1,3-thiazole C₄H₃BrClNS 4-Br, 2-CH₂Cl 212.5 High reactivity (alkylation potential)
4-Bromo-2-(2-fluorophenyl)-1,3-thiazole C₉H₅BrFNS 4-Br, 2-(2-F-C₆H₄) 258.11 Enhanced enzyme inhibition
2-Bromo-4-phenyl-1,3-thiazole C₉H₆BrNS 2-Br, 4-C₆H₅ 240.12 Pharmaceutical applications
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₄O₂S 5-(4-Br-2-NO₂-C₆H₃), 2-NH₂ 314.12 Lower inhibitory activity vs. thiazoles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.